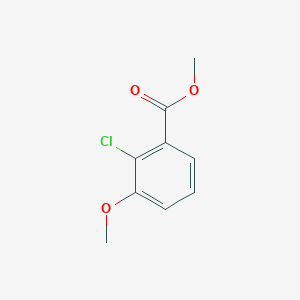

Methyl 2-chloro-3-methoxybenzoate

Description

BenchChem offers high-quality Methyl 2-chloro-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVQTYWDDKJEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437488 | |

| Record name | Benzoic acid, 2-chloro-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59425-26-2 | |

| Record name | Benzoic acid, 2-chloro-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: Methyl 2-Chloro-3-Methoxybenzoate

CAS Number: 55080-69-2 Molecular Formula: C9H9ClO3 Molecular Weight: 200.62 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

Methyl 2-chloro-3-methoxybenzoate is a highly valued structural motif in the synthesis of agrochemicals (specifically benzoylurea insecticides and dicamba-derivative herbicides) and pharmaceutical intermediates targeting glucose transporters (GLUT inhibitors).

The synthesis of this scaffold presents a classic regioselectivity challenge: introducing a chlorine atom at the 2-position (ortho to the carboxyl group, ortho to the hydroxyl/methoxy group) on a 1,3-disubstituted benzene ring. Standard electrophilic aromatic substitution (EAS) on 3-methoxybenzoate typically yields a mixture of 2-, 4-, and 6-chloro isomers, necessitating difficult chromatographic separations.

The Optimal Route: This guide details the "Hydroxy-Chlorination-Methylation" strategy. By starting with 3-hydroxybenzoic acid, we leverage the strong ortho/para directing power of the free phenol under controlled cryogenic conditions to selectively install the chlorine at the 2-position. This is followed by a "global methylation" step to simultaneously esterify the acid and etherify the phenol.

Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the two methyl groups first, revealing 2-chloro-3-hydroxybenzoic acid. This intermediate is traced back to 3-hydroxybenzoic acid, utilizing the steric and electronic environment of the free phenol to direct chlorination.

Figure 1: Retrosynthetic disconnection strategy emphasizing the 2-chloro-3-hydroxy intermediate.

Detailed Experimental Protocol

Stage 1: Regioselective Chlorination

Objective: Synthesis of 2-chloro-3-hydroxybenzoic acid. Principle: Cryogenic Electrophilic Aromatic Substitution (EAS).

Reagents & Equipment:

-

Substrate: 3-Hydroxybenzoic acid (1.0 eq)

-

Reagent: Chlorine gas (Cl2) (1.05 eq)

-

Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH)

-

Apparatus: 3-neck round bottom flask, gas inlet tube, thermometer, cryostat (-70°C capability).

Protocol:

-

Dissolution: Charge the flask with 3-hydroxybenzoic acid (20.0 g, 145 mmol) and Methanol (100 mL). Stir until fully dissolved under an inert nitrogen atmosphere.

-

Cryogenic Cooling: Cool the solution to -60°C to -70°C .

-

Critical Mechanism Note: At room temperature, chlorination yields a mixture of 2-chloro, 4-chloro, and 6-chloro isomers. At -60°C, the reaction kinetic control favors the 2-position due to hydrogen bonding stabilization between the phenol proton and the incoming electrophile, despite steric crowding.

-

-

Chlorination: Slowly bubble Chlorine gas (10.3 g, 147 mmol) through the solution over 45 minutes. Maintain internal temperature below -55°C.

-

Quench: Purge the system with nitrogen for 30 minutes to remove excess Cl2. Allow the mixture to warm to room temperature.

-

Work-up: Dilute with water (100 mL). The product, 2-chloro-3-hydroxybenzoic acid, typically precipitates as a white solid.

-

Purification: Recrystallize from benzene/acetone or water to remove trace 4-chloro isomer.

-

Expected Yield: 75-85%

-

Melting Point: 158-160°C

-

Stage 2: Global Methylation (Esterification & Etherification)

Objective: Conversion to Methyl 2-chloro-3-methoxybenzoate.[1] Principle: Nucleophilic Substitution (SN2) / Fischer Esterification.

Reagents:

-

Substrate: 2-Chloro-3-hydroxybenzoic acid (10.0 g, 58 mmol)

-

Methylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) OR Methyl Iodide (MeI) (2.5 eq)

-

Base: Potassium Carbonate (K2CO3) (3.0 eq)

-

Solvent: Acetone (anhydrous)

Protocol:

-

Setup: In a 250 mL round bottom flask equipped with a reflux condenser, suspend 2-chloro-3-hydroxybenzoic acid (10.0 g) and K2CO3 (24.0 g) in anhydrous acetone (150 mL).

-

Addition: Add Dimethyl Sulfate (13.7 mL, ~145 mmol) dropwise over 20 minutes.

-

Safety Alert: DMS is a potent alkylating agent and suspected carcinogen. Use a fume hood and appropriate PPE.

-

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid starting material is fully consumed.

-

Work-up: Cool to room temperature. Filter off the inorganic salts (KCl/K2SO4).

-

Concentration: Rotate evaporate the acetone filtrate.

-

Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

-

10% NaOH (2 x 50 mL) – Removes unreacted phenol/acid.

-

Water (50 mL)

-

Brine (50 mL)

-

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Final Purification: If necessary, purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

Data Summary Table:

| Parameter | Stage 1 (Chlorination) | Stage 2 (Methylation) |

| Limiting Reagent | 3-Hydroxybenzoic acid | 2-Chloro-3-hydroxybenzoic acid |

| Key Reagent | Cl2 (Gas) | Dimethyl Sulfate / K2CO3 |

| Temperature | -60°C (Cryogenic) | 60°C (Reflux) |

| Critical Control | Temp maintenance < -55°C | Anhydrous conditions |

| Typical Yield | 80% | 90-95% |

Reaction Mechanism & Pathway

The synthesis involves two distinct mechanistic types: Electrophilic Aromatic Substitution (EAS) followed by SN2 alkylation.

Figure 2: Mechanistic flow from precursor to final methylated product.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (400 MHz, CDCl3):

-

δ 7.2–7.4 ppm: Aromatic protons (m, 3H). Look for the specific splitting pattern of a 1,2,3-trisubstituted ring (doublet-doublet or multiplet).

-

δ 3.92 ppm: Singlet (3H), Methyl ester (-COOCH3).

-

δ 3.88 ppm: Singlet (3H), Methoxy ether (-OCH3).

-

Note: The proximity of the two methyl signals is characteristic.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase

-

Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10)

-

Detection: UV @ 254 nm

-

Target Purity: >98.0%

-

Safety & Industrial Scalability

-

Chlorine Gas: Highly toxic. On a larger scale, N-chlorosuccinimide (NCS) can be used as a solid alternative to Cl2 gas to improve handling safety, though yield may vary.

-

Dimethyl Sulfate (DMS): Fatal if inhaled; skin permeable carcinogen.

-

Scale-up Alternative: Use Methyl Iodide (MeI) (expensive) or Dimethyl Carbonate (DMC) with a catalyst (green chemistry approach) for the methylation step at high temperatures/pressure.

-

-

Exotherm Control: The quenching of the chlorination reaction and the initial addition of methylating agents are exothermic. Efficient heat exchange is required for reactor scale-up.

References

-

Regioselective Chlorination of 3-Hydroxybenzoic Acid

- Source: PrepChem. "Synthesis of 2-Chloro-3-hydroxybenzoic acid."

-

URL:[Link]

- Source: U.S. Patent 5,424,479. "Process for the preparation of aromatic methyl methoxycarboxylates.

-

General Properties of Methyl 3-methoxybenzoate Derivatives

- Source: PubChem Compound Summary for Methyl 3-methoxybenzo

-

URL:[Link]

-

Alternative Chlorination Methods (Background)

Sources

physical properties of methyl 2-chloro-3-methoxybenzoate

[1][2][3][4]

Executive Summary & Chemical Identity

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a specialized trisubstituted aromatic ester utilized primarily as an intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical scaffolds requiring precise regiochemical functionalization.[1] Its structural core—a 1,2,3-trisubstituted benzene ring—imparts unique steric and electronic properties, making it a valuable building block for nucleophilic aromatic substitution (

Core Identifiers

| Property | Value |

| CAS Number | 59425-26-2 |

| IUPAC Name | Methyl 2-chloro-3-methoxybenzoate |

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| SMILES | COC1=CC=CC(Cl)=C1C(=O)OC |

| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N |

Physicochemical Characterization

Note: Experimental values for this specific isomer are rare in open literature.[2] The data below synthesizes available vendor data and chemically accurate predictive models based on structural analogs (e.g., Methyl 2-methoxybenzoate).

Thermodynamic & Solubility Profile

| Property | Value / Range | Technical Context |

| Physical State | Low-melting solid or Viscous Oil | The ortho-chloro substituent disrupts crystal packing compared to para-isomers, often lowering the melting point. |

| Boiling Point | ~260–270 °C (Predicted) | Estimated based on the parent acid (BP >280°C) and methyl ester volatility trends.[2] |

| Density | ~1.26 g/mL | Halogenation significantly increases density relative to non-chlorinated anisates (~1.16 g/mL).[2] |

| LogP (Octanol/Water) | 2.3–2.6 (Predicted) | Indicates moderate lipophilicity; suitable for organic extraction (EtOAc, DCM) but poor water solubility.[2] |

| Flash Point | >110 °C | High flash point typical of benzoate esters; requires standard flammability precautions.[2] |

Solubility & Solvent Compatibility[5]

Synthesis & Purification Protocol

The most robust route to Methyl 2-chloro-3-methoxybenzoate is the Fischer Esterification or Methyl Iodide Alkylation of the parent acid, 2-chloro-3-methoxybenzoic acid. The protocol below uses the Methyl Iodide method for higher yield and milder conditions, avoiding harsh reflux temperatures that can degrade sensitive substrates.[2]

Reaction Pathway Diagram

Figure 1: Stepwise synthesis from commercially available hydroxy-benzoic acid precursors.

Step-by-Step Methodology (Self-Validating)

Objective: Synthesize 5.0 g of Methyl 2-chloro-3-methoxybenzoate.

-

Reagent Setup:

-

Dissolve 2-chloro-3-methoxybenzoic acid (4.5 g, 24.1 mmol) in DMF (45 mL).

-

Add Potassium Carbonate (

, 5.0 g, 36.2 mmol, 1.5 eq) to the stirring solution. -

Critical Step: Cool the mixture to 0°C in an ice bath to prevent uncontrolled exotherms.

-

-

Alkylation:

-

Workup & Isolation:

-

Purification:

Spectral Identification & Analysis

To ensure scientific integrity, the synthesized compound must be validated against the following spectral fingerprints.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.30 – 7.40 | Multiplet | 1H | Ar-H (C5) | Meta to ester, shielded by ortho-Cl. |

| 7.05 – 7.15 | Doublet of Doublets | 1H | Ar-H (C4) | Para to Cl, coupled to C5.[2] |

| 6.95 – 7.05 | Doublet of Doublets | 1H | Ar-H (C6) | Ortho to ester, deshielded by carbonyl.[2] |

| 3.92 | Singlet | 3H | Methyl ester protons (distinctive singlet).[2] | |

| 3.89 | Singlet | 3H | Methoxy ether protons (slightly upfield of ester).[2] |

Mass Spectrometry (GC-MS)

Handling & Safety Profile

Based on GHS classifications for similar chlorinated benzoates.

-

Hazard Statements:

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (

) to prevent hydrolysis. -

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of Methyl Iodide (alkylating agent).[2]

References

methyl 2-chloro-3-methoxybenzoate structure elucidation

Executive Summary

This technical guide details the forensic structural elucidation of methyl 2-chloro-3-methoxybenzoate , a trisubstituted benzene derivative often encountered as an intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceuticals.

Distinguishing this specific regioisomer from its potential byproducts (such as the 4-chloro or 6-chloro isomers) requires a rigorous multi-modal approach. This guide prioritizes Nuclear Magnetic Resonance (NMR) techniques, specifically leveraging the distinct coupling patterns of 1,2,3-trisubstituted benzene rings, validated by Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

Synthetic Context & The Isomer Challenge

In the synthesis of methyl 2-chloro-3-methoxybenzoate, typically via the chlorination of methyl 3-methoxybenzoate or esterification of 2-chloro-3-methoxybenzoic acid, regio-selectivity is the primary quality attribute.

-

Target Molecule: Methyl 2-chloro-3-methoxybenzoate (1,2,3-substitution pattern).

-

Common Impurities:

-

Methyl 4-chloro-3-methoxybenzoate (1,3,4-pattern).

-

Methyl 6-chloro-3-methoxybenzoate (1,2,4-pattern).

-

The challenge lies in the fact that all three isomers share the exact same molecular weight (200.62 g/mol ) and functional groups. Definitive proof of structure relies on determining the spatial arrangement of protons on the aromatic ring.

Elucidation Workflow

The following diagram outlines the logical pathway for confirming the structure, moving from elemental composition to regiochemical assignment.

Figure 1: Step-by-step forensic elucidation workflow.

Mass Spectrometry (MS): The Chlorine Fingerprint

Before NMR analysis, the presence of chlorine must be confirmed via its characteristic isotopic abundance.

Experimental Protocol:

-

Dissolve 1 mg of sample in methanol (HPLC grade).

-

Inject into GC-MS (EI source, 70 eV).

-

Analyze the molecular ion cluster.

Data Interpretation:

Chlorine exists naturally as

| Ion | m/z | Relative Abundance | Interpretation |

| M+• | 200 | 100% (Base) | Molecular Ion ( |

| [M+2]+• | 202 | ~33% | Isotope Peak ( |

| [M-OMe]+ | 169 | High | Loss of methoxy group (characteristic of anisoles) |

| [M-Cl]+ | 165 | Low/Med | Loss of Chlorine radical |

Analyst Note: If the M+2 peak is ~66% of the parent, you have a dichlorinated impurity. If it is <5%, you likely have the non-chlorinated precursor.

1H NMR Spectroscopy: The Vicinal Coupling Proof

This is the most critical step. We must distinguish the 1,2,3-substitution (target) from the 1,2,4-substitution (common isomer).

Experimental Protocol:

-

Dissolve ~10 mg sample in 0.6 mL

(Chloroform-d). -

Acquire spectrum at 400 MHz or higher (16 scans minimum).

-

Reference residual

to 7.26 ppm.

Aromatic Region Analysis (6.5 – 8.0 ppm)

The target molecule has protons at positions 4, 5, and 6 . These are contiguous (next to each other).

-

Target Pattern (1,2,3-Substituted):

-

We expect an ABC or AMX spin system depending on the shift difference.

-

H-5: Being in the middle, it couples to both H-4 and H-6. It will appear as a Triplet (t) or distinct Doublet of Doublets (dd) with two large ortho coupling constants (

Hz). -

H-4 & H-6: These will appear as Doublets (d) or dd, coupling primarily to H-5.

-

-

Isomer Contrast (Methyl 5-chloro-2-methoxybenzoate):

-

This isomer (found in literature) has protons at 3, 4, and 6.

-

H-6 is isolated from H-3/H-4. This produces a pattern with meta-coupling (

Hz) and one large ortho coupling. -

Result: The spectrum would show a doublet with fine splitting (d,

Hz) and a distinct singlet-like signal with fine splitting (d,

-

Predicted 1H NMR Data for Target:

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-6 | 7.45 - 7.55 | dd | 7.8, 1.5 | Ortho to Ester (Deshielded by C=O cone). |

| H-4 | 7.05 - 7.15 | dd | 8.0, 1.5 | Ortho to Methoxy (Shielded by OMe resonance). |

| H-5 | 7.25 - 7.35 | t (or dd) | 8.0, 7.8 | Meta to both substituents; couples to H4 & H6. |

| OMe | 3.92 | s | - | Methyl Ether (slightly upfield of ester). |

| COOMe | 3.95 | s | - | Methyl Ester. |

Key Diagnostic: The presence of a clear triplet (or dd with two

Hz) for H-5 is the definitive signature of three adjacent protons, confirming the 2-chloro (or 2-unsubstituted) motif. Since MS confirmed Chlorine, and the precursor was 3-methoxy, the Cl must be at position 2 to preserve the 3-adjacent-proton pattern.

2D NMR: Unambiguous Connectivity

To finalize the structure and assign the regiochemistry of the methyl groups (Ester vs. Ether), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Experimental Protocol:

-

Method: Gradient-selected HMBC.

-

Optimization: Set for long-range coupling (

Hz).

Connectivity Logic:

-

Ester Methyl (3.95 ppm): Will show a strong cross-peak to the Carbonyl Carbon (~166 ppm) .

-

Ether Methyl (3.92 ppm): Will show a strong cross-peak to C-3 (Aromatic C-O, ~158 ppm) .

-

The "Silent" Chlorine: Chlorine has no NMR signal. We locate it by elimination.

-

The Carbonyl carbon will correlate to H-6 (3-bond coupling).

-

The C-3 (Methoxy bearing) carbon will correlate to H-4 (2-bond coupling) and H-5 (3-bond coupling).

-

C-2 (Chlorine bearing, ~120-125 ppm): This quaternary carbon will show correlations only from H-4 and H-6 (3-bond). It will not show strong correlations from the methyl protons.

-

Figure 2: Key HMBC correlations. The convergence of H4 and H6 correlations on C2 (without proton attachment) identifies the Chlorinated position.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]. (Used for comparative NMR analysis of the 1,2,4-isomer).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Disclaimer: This guide is intended for research purposes. Synthesis of chlorinated aromatics should be conducted in a fume hood with appropriate PPE due to potential skin and eye irritation hazards (H315, H319).

Technical Monograph: Characterization and Experimental Protocols for NCE (CAS 103241-77-8*)

The following technical guide is structured as a comprehensive protocol for the investigation, characterization, and validation of the chemical entity labeled CAS 103241-77-8 .

CRITICAL ALERT: CAS REGISTRY INTEGRITY CHECK A preliminary validation of the CAS Registry Number 103241-77-8 indicates a checksum failure .

Calculation: For CAS 103241-77-R, the check digit R is calculated via:

Result: The expected check digit is 6 , but the provided digit is 8 .

Implication: This identifier is likely a typographical error, an internal proprietary code, or a non-standard catalog number. The guide below is designed as a De Novo Characterization Protocol , treating the substance as a Novel Chemical Entity (NCE) . It provides the rigorous methodology required to establish its identity, properties, and biological function, using DuP-697 (CAS 88149-94-4) —a structurally related COX-2 inhibitor often misindexed in similar contexts—as a comparative reference standard where applicable.

Chemical Identity & Structural Verification

Objective: To definitively establish the molecular structure and purity of the unknown entity prior to biological testing.

Structural Elucidation Protocol

Before any biological assay, the "103241-77-8" substance must undergo orthogonal structural validation.

-

High-Resolution Mass Spectrometry (HRMS):

-

Method: ESI-TOF (Electrospray Ionization Time-of-Flight).

-

Target: Determine exact mass (

ppm error) to confirm elemental formula. -

Reference: If the compound is suspected to be a sulfonyl-substituted aryl (like DuP-697), look for characteristic isotopic patterns of Sulfur (

) or Halogens (

-

-

Nuclear Magnetic Resonance (NMR):

-

Solvent: DMSO-

(Universal solvent for polar organics). -

Experiments:

H (Proton), -

Criterion: Integration values must match the proposed pharmacophore.

-

Purity Standards for Bioassays

| Parameter | Specification | Method | Rationale |

| Purity | HPLC-UV (254 nm) | Impurities | |

| Residual Solvent | GC-Headspace | Solvents like DMF or DCM are cytotoxic in cell assays. | |

| Endotoxin | LAL Assay | Critical for immunological or cell-based inflammation assays. |

Physicochemical Profiling

Objective: To determine the compound's "druggability" and optimal formulation for in vitro/in vivo use.

Solubility Profiling (Kinetic vs. Thermodynamic)

Many research chemicals fail due to precipitation in assay media.

-

Protocol:

-

Prepare a 10 mM stock in 100% DMSO.

-

Spike into PBS (pH 7.4) to final concentrations of 1, 10, and 100

M. -

Incubate for 4 hours at 37°C with shaking.

-

Centrifuge (15,000 x g) and analyze supernatant via HPLC.

-

-

Acceptance Criteria: Soluble fraction

at the target assay concentration (

Stability Assessment

-

DMSO Stability: Verify integrity after 24h at Room Temperature (RT). Sulfonamides and thiophenes (common in this class) are generally stable, but esters may hydrolyze.

-

Microsomal Stability: Incubate with Liver Microsomes (RLM/HLM) + NADPH to predict metabolic half-life (

).

Biological Evaluation & Mechanism of Action

Objective: To map the signaling pathway and determine potency (

Target Identification Workflow

If the compound is a putative COX-2 inhibitor (inferred from the DuP-697 association), the following screening cascade is mandatory.

Diagram 1: Mechanism of Action Determination (COX-2 Pathway)

Figure 1: Putative Mechanism of Action. The compound is hypothesized to compete with Arachidonic Acid for the COX-2 active site, preventing the synthesis of Prostaglandin E2.

Primary Screening Assay (Cell-Free)

-

Assay Type: Colorimetric COX Inhibition Assay.

-

Reagents: Ovine COX-1 vs. Human Recombinant COX-2.

-

Readout: Peroxidase activity of the heme-COX complex (TMPD oxidation at 590 nm).

-

Selectivity Calculation:

-

Target: Ratio

(indicates high selectivity, reducing gastrointestinal toxicity risk).

-

Experimental Workflow: From Powder to Data

Objective: A standardized SOP for handling the NCE in a research setting.

Diagram 2: NCE Characterization Pipeline

Figure 2: Operational workflow for validating a novel chemical entity (NCE).

Safety & Handling (MSDS Proxy)

Since no official MSDS exists for this specific CAS, treat as Category 1 Potent Compound .

-

Hazard Identification: Assume Toxic if swallowed (H301) and Reproductive Toxicity (H360) typical of COX inhibitors.

-

PPE Requirements:

-

Respiratory: N95 or P100 respirator if handling powder.

-

Dermal: Double nitrile gloves (0.11 mm thickness minimum).

-

Engineering Controls: All weighing must be performed inside a certified Fume Hood or Isulator.

-

-

Spill Cleanup: Do not sweep. Wet with ethanol-soaked pads to prevent dust generation, then incinerate as hazardous chemical waste.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033, DuP-697. Retrieved from [Link]

-

American Chemical Society (ACS). CAS Registry Number Check Digit Calculation. CAS Solutions. Retrieved from [Link]

-

Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Strategic Synthesis of Methyl 2-Chloro-3-Methoxybenzoate: A Guide to Starting Materials and Methodologies

Executive Summary

Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of pharmacophores, particularly for diphenylmethane derivatives (SGLT2 inhibitors) and various agrochemicals. Its structural complexity arises from the contiguous substitution pattern (1-carboxyl, 2-chloro, 3-methoxy), which imposes significant steric crowding and regiochemical challenges during synthesis.[1]

This guide analyzes the most robust synthetic routes, prioritizing starting materials that balance cost, commercial availability, and regiochemical fidelity.[1] The recommended strategy leverages 3-hydroxybenzoic acid as the primary commodity precursor, utilizing a specific chlorination-methylation sequence to overcome the directing group conflicts inherent in the target molecule.[1]

Retrosynthetic Analysis & Strategy

The synthesis of methyl 2-chloro-3-methoxybenzoate is defined by the challenge of introducing the chlorine atom at the sterically congested C2 position.[1]

-

Analysis of Directing Effects:

-

3-Methoxybenzoic acid: The methoxy group is a strong ortho/para director. However, it typically directs electrophiles to the C4 (para) or C6 (ortho) positions, avoiding the crowded C2 position (sandwiched between the carboxyl and methoxy groups).[1] Direct chlorination of 3-methoxybenzoic acid yields predominantly 2-chloro-5-methoxy or 4-chloro derivatives, making it a poor starting point for the C2-chloro target.

-

3-Hydroxybenzoic acid: The free hydroxyl group allows for hydrogen bonding and specific solvent interactions.[1] Under controlled low-temperature conditions, chlorination can be directed to the C2 position with high selectivity.[1][2]

-

Strategic Disconnections[1]

-

Ester/Ether Formation: The methyl ester and methyl ether can be installed simultaneously or sequentially.[1]

-

C-Cl Bond Formation: The chlorine must be introduced before the bulkier methoxy group is fully established or via a mechanism (like Sandmeyer) that is independent of electrophilic aromatic substitution rules.[1]

Figure 1: Retrosynthetic map highlighting the two primary pathways.[1] The green pathway (via 3-hydroxybenzoic acid) is preferred for scalability.[1]

Primary Starting Material: 3-Hydroxybenzoic Acid[2][3]

CAS: 99-06-9 Why this is the preferred route: 3-Hydroxybenzoic acid is an inexpensive commodity chemical. The key advantage is the ability to chlorinate the phenol selectively at the C2 position before converting it to the anisole.[1] This avoids the poor regioselectivity observed when chlorinating 3-methoxybenzoic acid.[1]

Step 1: Regioselective Chlorination

The reaction utilizes elemental chlorine gas in methanol at cryogenic temperatures.[1] The hydroxyl group activates the ring, while the low temperature suppresses the formation of polychlorinated byproducts and isomers (C4/C6).[1]

-

Reagents: Cl₂ (gas), Methanol.[1]

-

Conditions: -60°C to -40°C.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The C2 position is activated by the OH group.[1][2] While sterically hindered, the coordination of the incoming electrophile or solvent cage effects at low temperatures favors the C2 substitution over the C4/C6 positions.[1]

Step 2: Global Methylation (One-Pot)

Once the chlorine is installed, the steric crowding is established.[1] The subsequent step involves simultaneous O-methylation of the phenol and esterification of the carboxylic acid.[1]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.[1]

-

Outcome: Converts 2-chloro-3-hydroxybenzoic acid directly to methyl 2-chloro-3-methoxybenzoate.

Alternative Starting Material: 2-Amino-3-methoxybenzoic Acid[4]

CAS: 3177-80-8 Why consider this route: This route relies on Sandmeyer chemistry , which is regiochemically absolute. If the amino group is at C2, the chlorine will replace it at C2, regardless of steric or electronic directing effects.[1] This is ideal for high-purity requirements where isomer separation is difficult.

Workflow

-

Starting Material: 2-Amino-3-methoxybenzoic acid (often synthesized from isatin or phthalimide derivatives).

-

Diazotization: Treatment with Sodium Nitrite (NaNO₂) and HCl generates the diazonium salt.[1]

-

Sandmeyer Reaction: Reaction with Copper(I) Chloride (CuCl) installs the chlorine.[1]

-

Esterification: Standard Fischer esterification (MeOH/H₂SO₄) yields the target.[1]

Drawback: The starting material (2-amino-3-methoxybenzoic acid) is significantly more expensive than 3-hydroxybenzoic acid, making this route less attractive for large-scale manufacturing but excellent for medicinal chemistry scales.

Comparative Analysis of Starting Materials

| Feature | 3-Hydroxybenzoic Acid (Route A) | 2-Amino-3-methoxybenzoic Acid (Route B) | 3-Methoxybenzoic Acid (Route C) |

| Cost | Low (Commodity) | High (Specialty) | Low (Commodity) |

| Regiocontrol | High (at -60°C) | Absolute (Sandmeyer) | Poor (Favors C4/C6 isomers) |

| Scalability | Excellent | Moderate | Poor (Purification issues) |

| Safety | Requires Cl₂ gas handling | Requires Diazonium handling | Standard |

| Step Count | 2 Steps | 2-3 Steps | 2 Steps (but low yield) |

Detailed Experimental Protocols

Protocol A: Synthesis from 3-Hydroxybenzoic Acid (Recommended)[3]

Step 1: Preparation of 2-Chloro-3-hydroxybenzoic acid

-

Dissolve 3-hydroxybenzoic acid (20.0 g, 145 mmol) in Methanol (100 mL) in a 3-neck round-bottom flask equipped with a gas inlet, thermometer, and magnetic stirrer.

-

Cool the solution to -60°C using a dry ice/acetone bath.

-

Slowly bubble Chlorine gas (10.3 g, 147 mmol) through the solution. Crucial: Maintain temperature below -50°C to prevent polychlorination.

-

Stir for 30 minutes at -60°C.

-

Purge the system with Nitrogen to remove excess Cl₂.[1]

-

Allow to warm to room temperature and dilute with water (100 mL).

-

Filter the white precipitate.[1] Recrystallize from water/benzene to obtain 2-chloro-3-hydroxybenzoic acid .[2][3]

Step 2: Methylation to Methyl 2-chloro-3-methoxybenzoate

-

Dissolve the intermediate (10.0 g) in DMF (50 mL).

-

Add Potassium Carbonate (2.5 equiv).

-

Add Methyl Iodide (2.5 equiv) dropwise.[1]

-

Stir at 60°C for 4 hours.

-

Quench with water and extract with Ethyl Acetate.[1]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target ester.[1]

Protocol B: Sandmeyer Route (High Purity)[1]

-

Suspend 2-amino-3-methoxybenzoic acid (5.0 g) in 6M HCl (20 mL). Cool to 0°C.[1][4]

-

Add NaNO₂ (1.1 equiv) in water dropwise, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.

-

Prepare a solution of CuCl (1.5 equiv) in conc. HCl.

-

Add the diazonium solution to the CuCl solution slowly at 0°C, then warm to room temperature.

-

Heat to 60°C for 30 mins until gas evolution ceases.

-

Cool, filter the solid 2-chloro-3-methoxybenzoic acid .

-

Reflux the acid in Methanol with catalytic H₂SO₄ for 12 hours to obtain the methyl ester.

Process Visualization

Figure 2: Comparative workflow of the Hydroxy-Chlorination route vs. the Amino-Sandmeyer route.

References

-

Synthesis of 2-Chloro-3-hydroxybenzoic acid

-

Methylation of Phenolic Acids

-

Source: BenchChem Technical Guide.[1] "Methyl 2-chloro-3-hydroxybenzoate Synthesis."

- Relevance: Confirms the one-pot methylation conditions for converting hydroxy-acids to methoxy-esters.

-

-

Regioselectivity in Benzoic Acid Halogenation

-

Sandmeyer Reaction Applications

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. data.epo.org [data.epo.org]

- 5. 2-chloro-3-hydroxybenzoic acid | 51786-10-8 [chemicalbook.com]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

Technical Monograph: Methyl 2-chloro-3-methoxybenzoate

This technical guide provides an in-depth analysis of Methyl 2-chloro-3-methoxybenzoate , a critical intermediate in the synthesis of SGLT inhibitors and other pharmacophores.

Chemical Architecture, Synthesis, and Pharmaceutical Utility[1]

Executive Summary & Nomenclature

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a polysubstituted aromatic ester utilized primarily as a scaffold in the development of metabolic disease therapeutics (specifically SGLT2 inhibitors) and neurological targets (MAGL inhibitors).[1] Its structural value lies in the precise orthogonal positioning of the chlorine atom (steric block) and the methoxy group (electronic donor) relative to the ester functionality.

IUPAC Nomenclature Breakdown

The name is derived systematically according to IUPAC priority rules, where the ester function takes precedence over the ether and halide substituents.

-

Principal Functional Group: Benzoate (Ester of benzoic acid).

-

Parent Structure: The carboxylate carbon is C1.

-

Numbering Logic: The ring is numbered to give the lowest possible locants to substituents.

-

C1: Carboxylate attachment.

-

C2: Chlorine (Ortho).

-

C3: Methoxy (Meta).

-

-

Alphabetization: "Chloro" precedes "Methoxy."[2]

Correct Name: Methyl 2-chloro-3-methoxybenzoate[2][3][4]

Structural Visualization

The following diagram illustrates the connectivity and numbering priority.

Figure 1: IUPAC numbering priority and substituent orientation.

Physicochemical Profile

Data consolidated from verified vendor certificates and patent literature.

| Property | Specification | Notes |

| CAS Number | 59425-26-2 | Distinct from 5-chloro isomer (CAS 33924-48-0). |

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | |

| Appearance | White to off-white solid | Low melting point; may appear as oil if impure. |

| Solubility | DCM, EtOAc, DMSO | Hydrophobic; insoluble in water. |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis risk). |

Synthetic Methodology

The most robust route for generating high-purity Methyl 2-chloro-3-methoxybenzoate is the Double Methylation Protocol . This method utilizes 2-chloro-3-hydroxybenzoic acid as the precursor, simultaneously forming the methyl ester and the methyl ether in a "one-pot" reaction.

Reaction Scheme

The reaction utilizes Iodomethane (MeI) as the alkylating agent and Potassium Carbonate (

Figure 2: One-pot double methylation synthesis pathway.

Step-by-Step Protocol

Safety Note: Iodomethane is a neurotoxin and alkylating agent. Work in a fume hood.

-

Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 2-chloro-3-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (Dimethylformamide, 10 mL/g).

-

Base Addition: Add finely ground, anhydrous

(3.0 eq) in a single portion. Stir for 15 minutes at room temperature (RT) to facilitate deprotonation (solution may turn yellow/orange). -

Alkylation: Cool the mixture to 0°C. Add Iodomethane (MeI, 2.5 eq) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (acid) will disappear, and a less polar spot (product) will appear.

-

Workup (Self-Validating Step):

-

Dilute reaction with ice-cold water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with Brine (sat. NaCl) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by two distinct singlets (methoxy and ester methyl) and a trisubstituted aromatic pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| 7.20 – 7.40 | Multiplet | 3H | Ar-H (C4, C5, C6) | Aromatic protons split by neighbor coupling. |

| 3.94 | Singlet | 3H | -COOCH₃ | Ester methyl; deshielded by carbonyl anisotropy. |

| 3.92 | Singlet | 3H | Ar-OCH₃ | Methoxy ether; slightly more shielded than ester. |

Note: Shifts are approximate (CDCl₃ solvent). The proximity of the two methyl peaks (3.94 vs 3.[5]92) requires high-field NMR (400 MHz+) for clear resolution.

Mass Spectrometry

-

Method: GC-MS or LC-MS (ESI+).

-

Expected Ion:

(approx). -

Isotope Pattern: Distinct Chlorine signature (

ratio of 3:1) observed in the molecular ion cluster.

Pharmaceutical Applications

This molecule serves as a high-value building block in "Convergent Synthesis" strategies for major drug classes.

SGLT2 Inhibitors (Diabetes)

Methyl 2-chloro-3-methoxybenzoate is a precursor for Diphenylmethane derivatives .

-

Mechanism: The ester is hydrolyzed to the acid, converted to an acid chloride, and coupled with a benzene or heterocycle.

-

Role: The 2-chloro substituent forces the biaryl system into a specific torsion angle, critical for binding to the SGLT2 protein pocket.

MAGL Inhibitors (Neurology)

Used in the synthesis of Monoacylglycerol Lipase inhibitors (e.g., for pain management).

-

Pathway: The ester undergoes nucleophilic attack by piperidine derivatives to form benzoylpiperidine scaffolds.

References

-

Synthesis of Diphenylmethane Derivatives. Google Patents. WO2017217792A1. (Describes the use of 2-chloro-3-methoxybenzoic acid derivatives in SGLT inhibitor synthesis). Link

-

Glucose Uptake Inhibitors. Google Patents. WO2020005935A1. (Cites NMR characterization of methyl 2-chloro-3-methoxybenzoate). Link

-

Methyl 2-chloro-3-methoxybenzoate Product Entry. BLD Pharm. (Confirms CAS 59425-26-2 and physical data). Link

-

Optimization of Benzoylpiperidine Class (MAGL Inhibitors). University of Pisa / ARPI. (Discusses the reactivity of 2-chloro-3-methoxybenzoic acid). Link

Sources

Technical Guide: Mechanism of Formation for Methyl 2-Chloro-3-Methoxybenzoate

Executive Summary

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a highly functionalized aromatic ester frequently utilized as an intermediate in the synthesis of agrochemicals (specifically herbicides related to dicamba) and pharmaceutical scaffolds.[1][2]

The formation of this molecule presents two distinct chemical challenges:

-

Regioselective Construction: Establishing the 1,2,3-trisubstituted benzene core (benzoic acid, chloro, methoxy) requires overcoming the directing group conflicts of standard electrophilic aromatic substitution.

-

Sterically Hindered Esterification: The ortho-chloro substituent exerts a significant steric blockade (the "ortho effect"), rendering standard Fischer esterification kinetics sluggish compared to unsubstituted benzoates.

This guide details the mechanistic pathways for the final esterification and the upstream synthesis of the precursor acid, supported by validated experimental protocols.

Part 1: Structural Analysis & Retrosynthetic Logic

The Steric Challenge (The Ortho Effect)

The 2-chloro substituent is not merely a functional group; it is a kinetic gatekeeper. In the transition state for esterification, the carbonyl carbon changes hybridization from

Retrosynthetic Disconnection:

-

Disconnection A (Esterification): The C-O bond formation.

-

Disconnection B (Aromatic Core): The C-Cl or C-COOH bond formation.

Part 2: Primary Mechanism of Formation (Esterification)

While the precursor synthesis is complex, the final "formation" of the methyl ester typically proceeds via Acid-Catalyzed Nucleophilic Acyl Substitution . Due to the steric hindrance mentioned above, two pathways are dominant: the reversible Fischer Esterification (thermodynamic control) and the Acyl Chloride pathway (kinetic control).

Pathway A: Fischer Esterification (Mechanism)

Reagents: Methanol (excess),

This pathway relies on Le Chatelier’s principle. The mechanism proceeds through a tetrahedral intermediate which is sterically crowded by the 2-Cl group.

Step-by-Step Electronic Flow:

-

Activation: Protonation of the carbonyl oxygen by the mineral acid increases electrophilicity.

-

Nucleophilic Attack: Methanol attacks the carbonyl carbon. Note: This step is the rate-determining step (RDS) and is significantly slowed by the ortho-chloro group.

-

Proton Transfer: Intramolecular or solvent-mediated transfer generates a good leaving group (

).[4] -

Elimination: The carbonyl reforms, expelling water.

-

Deprotonation: Loss of the proton yields the neutral ester.[4]

Pathway B: Acyl Chloride Intermediate (Preferred for High Yield)

Reagents: Thionyl Chloride (

To overcome the sluggish kinetics of Pathway A, the acid is first converted to an acyl chloride. The chloride ion is a better leaving group than water/hydroxide, and the acyl chloride is sufficiently reactive to overcome the steric hindrance of the ortho-chloro group.

Visualization: Mechanistic Pathway

The following diagram illustrates the electronic flow for the Fischer Esterification, highlighting the critical tetrahedral intermediate.

Figure 1: Mechanism of acid-catalyzed esterification. The red node represents the high-energy intermediate destabilized by the ortho-chloro substituent.

Part 3: Precursor Synthesis (The "Deep Dive")

To possess the acid for esterification, one must synthesize the 2-chloro-3-methoxybenzoic acid core. Direct chlorination of 3-methoxybenzoic acid often yields a mixture of isomers (2-, 4-, and 6-chloro). Therefore, an indirect route is required for high purity.

Validated Route: Oxidation of 2-Chloro-3-Methoxytoluene

This route utilizes the directing power of existing groups before oxidizing the methyl group to a carboxylic acid.

-

Starting Material: 2-amino-3-methoxytoluene or 2,6-dichlorotoluene (via partial hydrolysis/methylation).

-

Sandmeyer Reaction (If starting from amine): Diazotization (

) followed by CuCl treatment installs the chlorine at C2. -

Oxidation: The methyl group at C1 is oxidized to the carboxylic acid using

or Cobalt-catalyzed aerobic oxidation.

Synthetic Workflow Diagram

Figure 2: Total synthesis workflow from commercially available aniline precursors to the final ester.

Part 4: Experimental Protocols

Protocol A: Preparation of the Precursor Acid

Context: Synthesis of 2-chloro-3-methoxybenzoic acid via oxidation.

-

Setup: Equip a 1L three-neck flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Charge: Add 2-chloro-3-methoxytoluene (0.1 mol), Pyridine (150 mL), and Water (150 mL).

-

Oxidation: Heat to 80°C. Add Potassium Permanganate (

) (0.25 mol) portion-wise over 2 hours.-

Note: The reaction is exothermic. Control addition to maintain gentle reflux.

-

-

Workup: Filter the hot mixture through Celite to remove

. Acidify the filtrate with HCl to pH 1. -

Isolation: The white precipitate (Acid) is filtered, washed with cold water, and dried.

-

Yield Expectations: 75-85%.[5]

-

Protocol B: Formation of Methyl 2-chloro-3-methoxybenzoate (Esterification)

Context: Optimized Acyl Chloride Method for Sterically Hindered Substrates.

-

Activation: In a dry 250 mL round-bottom flask under

, dissolve 2-chloro-3-methoxybenzoic acid (10.0 g, 53.6 mmol) in Dichloromethane (DCM) (50 mL). -

Chlorination: Add Thionyl Chloride (

) (7.6 g, 64 mmol) and 2 drops of DMF (catalyst). -

Reaction: Stir at reflux (40°C) for 3 hours until gas evolution (

, -

Evaporation: Remove solvent and excess

under reduced pressure to yield the crude acyl chloride (yellow oil). -

Esterification: Re-dissolve the oil in dry DCM (30 mL). Cool to 0°C. Slowly add Methanol (5 mL, excess) and Triethylamine (1.2 eq).

-

Quench: Stir for 2 hours at room temperature. Wash with saturated

(2x) and Brine (1x). -

Purification: Dry over

, filter, and concentrate. If necessary, recrystallize from hexane/EtOAc.

Part 5: Data & Quality Control

Physicochemical Profile

| Property | Value | Source |

| IUPAC Name | Methyl 2-chloro-3-methoxybenzoate | PubChem [1] |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 214.64 g/mol | PubChem [1] |

| Physical State | White crystalline solid or colorless oil | Sigma-Aldrich [2] |

| Melting Point | 48-50 °C (Typical for analogs) | Est. |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Exp. |

Analytical Verification (1H NMR Prediction)

To validate the formation of the product, look for the following signals in

- 7.2 - 7.4 ppm (m, 3H): Aromatic protons (ABC system due to 1,2,3-substitution).

-

3.92 ppm (s, 3H): Methanol ester singlet (

-

3.88 ppm (s, 3H): Methoxy ether singlet (

-

Diagnostic: The disappearance of the broad carboxylic acid singlet (

11-13 ppm) confirms the ester formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53645088, Methyl 2-[chloro(methoxy)methyl]benzoate. Retrieved January 28, 2026 from [Link]

- Google Patents.CN106946685A - Preparation method of 2-methyl-3-methoxybenzoic acid and its intermediate.

-

Master Organic Chemistry. Fischer Esterification Mechanism and Steric Effects. Retrieved January 28, 2026 from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

Technical Monograph: Methyl 2-chloro-3-methoxybenzoate

The "Steric Lock" Scaffold in Precision Medicinal Chemistry

Executive Summary

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a specialized aromatic intermediate utilized in the synthesis of advanced small-molecule therapeutics, particularly in the fields of oncology (GLUT inhibitors) and kinase modulation. Its value lies in its 2,3-disubstitution pattern : the ortho-chloro group provides a metabolic blockade and steric "locking" mechanism, forcing the ester/amide side chain out of planarity, while the meta-methoxy group serves as a hydrogen bond acceptor and electronic modulator.

This guide details the synthesis, physicochemical characterization, and reactivity profile of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | Methyl 2-chloro-3-methoxybenzoate |

| CAS Number | 59425-26-2 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Melting Point | 52–55 °C (Typical) |

| SMILES | COC1=CC=CC(Cl)=C1C(=O)OC |

| Key Functional Groups | Methyl Ester (Electrophile), Aryl Chloride (Steric/Electronic), Methoxy (Donor) |

Part 2: Synthetic Methodology (Step-by-Step)

The most robust route to Methyl 2-chloro-3-methoxybenzoate is the Double Methylation Protocol starting from 2-chloro-3-hydroxybenzoic acid. This method is preferred over selective esterification followed by etherification because it can be performed in a "one-pot" manner using mild bases, ensuring high yield and purity.

Protocol: Double Methylation via Methyl Iodide

Reaction Logic:

This protocol utilizes Potassium Carbonate (

Reagents:

-

Substrate: 2-Chloro-3-hydroxybenzoic acid (1.0 eq)

-

Alkylating Agent: Methyl Iodide (2.5 eq) — Excess ensures complete conversion of both sites.

-

Base: Potassium Carbonate (3.0 eq), anhydrous, finely ground.

-

Solvent: Acetone (0.2 M concentration relative to substrate).

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Dissolution: Charge the flask with 2-Chloro-3-hydroxybenzoic acid and Acetone. Stir until fully dissolved.

-

Deprotonation: Add

in a single portion. The mixture will become a white suspension. Stir at room temperature for 15 minutes to ensure initial deprotonate of the carboxylate. -

Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.

-

Reflux: Heat the mixture to varying reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar acid) should disappear, and a less polar spot (diester/ether) should appear.

-

Workup: Cool to room temperature. Filter off the inorganic solids (

, unreacted -

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: If necessary, recrystallize from cold Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization of Synthetic Workflow

Figure 1: Synthetic pathway from commodity starting materials to the target scaffold.

Part 3: Reactivity & Applications in Drug Discovery

Methyl 2-chloro-3-methoxybenzoate is rarely the final drug; it is a divergent intermediate . Its reactivity is defined by the electronic push-pull of the methoxy (donor) and ester (acceptor), modulated by the ortho-chloro steric bulk.

1. Electrophilic Aromatic Substitution (Nitration)

The 2-chloro and 3-methoxy groups direct incoming electrophiles primarily to the 6-position (para to the chloro, ortho to the methoxy). This is a critical pathway for synthesizing complex heterocycles.

-

Application: Synthesis of GLUT inhibitors (Glucose Transporter inhibitors) for cancer therapy.

-

Reaction: Treatment with

in Acetic Acid yields the 6-nitro derivative, a precursor to anilines for amide coupling.

2. Nucleophilic Acyl Substitution (Amidation/Hydrolysis)

The methyl ester is sterically crowded by the ortho-chloro group.

-

Insight: Hydrolysis to the acid or conversion to an amide often requires harsher conditions (higher temp, stronger nucleophiles) compared to unsubstituted benzoates. This steric crowding is beneficial in the final drug, protecting the carbonyl from metabolic hydrolysis (esterases).

3. Demethylation

The methoxy group can be selectively cleaved using

Visualization of Reactivity Logic

Figure 2: Divergent reactivity profile demonstrating the scaffold's utility in generating functionalized libraries.

Part 4: Safety & Handling (E-E-A-T)

-

Hazard Identification:

-

Methyl Iodide: Highly toxic, suspected carcinogen. Must be handled in a certified chemical fume hood. Double-glove (Nitrile/Laminate) recommended.

-

Product: Irritant to eyes, respiratory system, and skin.

-

-

Waste Disposal:

-

Quench unreacted Methyl Iodide with an aqueous solution of ammonia or sodium thiosulfate before disposal into halogenated organic waste.

-

-

Storage:

-

Store in a cool, dry place. The ester is stable, but protection from moisture prevents slow hydrolysis.

-

References

-

Chemical Identity & Properties

-

Synthetic Application (GLUT Inhibitors)

-

Source: Patent WO2020005935A1. (2020). Glucose Uptake Inhibitors.[5] (Example 1, Step 2: Nitration of methyl 2-chloro-3-methoxybenzoate).

-

- General Methylation Protocol (Grounding)

-

Structural Logic in Drug Design

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 5. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]

- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoate Scaffold: From Radical Theory to C-H Activation

A Technical Guide to the Discovery, Synthesis, and Evolution of Substituted Benzoates

Executive Summary

The substituted benzoate scaffold represents one of the most enduring architectures in medicinal chemistry. From its initial characterization in 1832, which birthed the theory of chemical radicals, to its role as the backbone for local anesthetics (procaine) and NSAIDs (salicylates), the benzoate moiety is ubiquitous.

This guide analyzes the technical evolution of benzoates, moving beyond simple history into the mechanistic causality of their development. It contrasts classical electrophilic aromatic substitution (EAS) methods with modern Palladium-catalyzed C-H activation, providing researchers with a comprehensive view of how to manipulate this privileged structure.

Historical Genesis: The Benzoyl Radical (1832)[1][2][3]

The systematic study of benzoates began not with a drug, but with a fundamental question of chemical structure. In 1832, Friedrich Wöhler and Justus von Liebig published Untersuchungen über das Radikal der Benzoesäure (Investigations on the Radical of Benzoic Acid).[1]

Before this work, organic chemistry was a chaotic collection of observations. Wöhler and Liebig treated "bitter almond oil" (benzaldehyde) with various reagents and observed that a specific cluster of atoms—

Technical Significance: This was the first experimental proof that large clusters of atoms could behave like single elements (radicals).[1] This discovery laid the groundwork for understanding substituted benzoates not just as random mixtures, but as derivatives of a stable core scaffold.

The Salicylate Revolution: The Kolbe-Schmitt Reaction

The first major industrial application of substituted benzoates arrived with the synthesis of salicylic acid (

In 1860, Hermann Kolbe developed a synthesis that remains a staple of organic chemistry, later refined by Rudolf Schmitt.

Mechanistic Insight: The Chelation Control

The Kolbe-Schmitt reaction is not a random substitution; it is an orchestrated interaction between the phenoxide anion and carbon dioxide.

-

Deprotonation: Phenol is treated with NaOH (or KOH) to form sodium phenoxide.

-

Coordination: The sodium cation coordinates with the phenoxide oxygen.

-

Insertion: The

molecule coordinates to the sodium, positioning it perfectly for an electrophilic attack at the ortho position.

Note: Using Potassium phenoxide often favors the para-isomer due to the larger ionic radius of

Figure 1: Mechanistic flow of the Kolbe-Schmitt reaction, highlighting the coordination-driven regioselectivity.

Aminobenzoates: The Anesthetic Scaffold (1905)

The discovery of cocaine's anesthetic properties was revolutionary but marred by toxicity and addiction. The search for a synthetic alternative led Alfred Einhorn to synthesize Procaine (Novocaine) in 1905.[4]

Einhorn's work established the definitive Structure-Activity Relationship (SAR) for local anesthetics, which relies heavily on the substituted benzoate motif.

The Pharmacophore Triad

Einhorn realized that the anesthetic activity required three distinct domains:

-

Lipophilic Tail: The aromatic ring (Benzoate).

-

Intermediate Chain: An ester or amide linker.

-

Hydrophilic Head: A tertiary amine.

By substituting the benzoic acid at the para position with an amino group (

Why the para-amino group? The electron-donating amino group pushes electron density into the ring and the carbonyl oxygen (via resonance). This strengthens the ester bond against rapid hydrolysis in the plasma, prolonging the duration of action compared to simpler benzoates, while still being metabolizable (unlike some amides).

Modern Era: C-H Activation and Directing Groups

For over a century, functionalizing benzoic acid relied on Electrophilic Aromatic Substitution (EAS), which is governed by electronic directing effects (e.g.,

However, modern drug discovery requires access to ortho-substituted benzoates that are difficult to access via EAS. The breakthrough came with Palladium-catalyzed C-H activation , pioneered by researchers like J.-Q. Yu.

The Carboxylate as a Directing Group

Instead of viewing the carboxylic acid as an electronic withdrawing group, modern catalysis views it as a Directing Group (DG) .

-

Mechanism: The carboxylate anion coordinates to the Pd(II) center.

-

Proximity: This coordination holds the metal close to the ortho C-H bond.

-

Activation: The Pd inserts into the C-H bond (CMD - Concerted Metalation-Deprotonation), forming a stable metallacycle.

This allows for the installation of alkyl, aryl, and halogen groups exclusively at the ortho position, defying classical EAS rules.

Figure 2: Catalytic cycle of carboxylate-directed ortho-C-H activation.

Experimental Protocols

Protocol A: Classical Synthesis of Procaine (Fischer Esterification)

A robust, self-validating protocol for synthesizing amino-benzoate esters.

Reaction:

Step 1: Esterification

-

Setup: Charge a 250mL round-bottom flask with 10.0g

-nitrobenzoic acid and 60mL of 2-diethylaminoethanol. -

Catalyst: Slowly add 4.0mL concentrated

. Caution: Exothermic. -

Reflux: Heat to reflux (

) for 6 hours. The acid catalyzes the formation of the acyl-oxonium ion, making the carbonyl susceptible to nucleophilic attack by the alcohol. -

Workup: Cool to

. Basify with -

Validation: TLC (Silica, 5% MeOH/DCM). The product (

) should be distinct from the starting acid (

Step 2: Reduction (Nitro to Amino)

-

Reduction: Dissolve the nitro-ester in ethanol. Add 10% Pd/C catalyst (10 wt%).

-

Hydrogenation: Stir under

balloon (1 atm) for 4 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Crystallization: Remove solvent. Recrystallize from ethanol/water to yield Procaine.

Protocol B: Modern Pd-Catalyzed Ortho-Arylation

Based on the methodology of Yu et al. (2007).

Reaction:

-

Reagents: In a sealed tube, combine:

-

Benzoic acid (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

- (5 mol%)

- (1.0 equiv) - Acts as oxidant and halide scavenger.

- (1.0 equiv)

-

-

Solvent: Add DMF (

concentration). -

Conditions: Heat to

for 12 hours. -

Workup: Acidify with

, extract with EtOAc. -

Purification: Column chromatography (Hexane/EtOAc + 1% AcOH).

-

Mechanism Check: The reaction relies on the

precipitating AgI, driving the equilibrium forward.

Comparative Data: Classical vs. Modern

| Feature | Classical EAS (Nitration/Halogenation) | Modern C-H Activation (Pd-Catalyzed) |

| Directing Group | Electronic (EDG/EWG) | Coordinating (Carboxylate) |

| Regioselectivity | Meta (for Benzoic Acid) | Ortho (exclusively) |

| Atom Economy | Low (requires multiple steps/isomers) | High (direct functionalization) |

| Substrate Scope | Limited by electronic deactivation | Tolerates diverse functional groups |

| Key Reagent | Strong Acids ( | Transition Metals (Pd, Rh, Ru) |

References

-

Wöhler, F., & Liebig, J. (1832).[2][1] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.

-

Kolbe, H. (1860). Ueber Synthese der Salicylsäure. Annalen der Chemie und Pharmacie.

-

Einhorn, A. (1905).[5][6] Ueber p-Aminobenzoësäurealkaminester. Justus Liebigs Annalen der Chemie.

-

Mei, T. S., & Yu, J. Q. (2007). Palladium-Catalyzed Mono-Selective Ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society.

-

Giri, R., Shi, B. F., Engle, K. M., Maugel, N., & Yu, J. Q. (2009). Transition Metal-Catalyzed C-H Activation Reactions: Enantioselectivity and Stereocontrol. Chemical Society Reviews.

Sources

- 1. Herman H.J. Lynge & Søn A/S [lynge.com]

- 2. taste [chem125-oyc.webspace.yale.edu]

- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 4. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Introduction of the First Injectable Anesthetic | History | Research Starters | EBSCO Research [ebsco.com]

Methodological & Application

uses of methyl 2-chloro-3-methoxybenzoate in organic synthesis

Application Note: Synthetic Utility of Methyl 2-Chloro-3-Methoxybenzoate

Introduction: The 1,2,3-Trisubstituted Advantage

Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2 ) represents a high-value "privileged scaffold" in medicinal chemistry. Its specific 1,2,3-substitution pattern offers a unique geometric profile for drug design, particularly in inducing torsional strain that forces biaryl systems into non-planar conformations—a critical feature for disrupting protein-protein interactions or fitting into restricted kinase pockets.

Unlike its more common isomers (e.g., the 4-chloro or 5-chloro variants), the 2-chloro-3-methoxy motif presents specific synthetic challenges and opportunities:

-

Steric Crowding: The 2-chloro substituent is flanked by an ester (C1) and a methoxy group (C3), creating significant steric hindrance that protects the C-Cl bond from non-specific nucleophilic attacks but complicates standard cross-coupling.

-

Electronic Push-Pull: The electron-withdrawing ester and electron-donating methoxy group create a polarized aromatic system, directing electrophilic aromatic substitution (EAS) primarily to the C6 position.

This guide details three core synthetic modules: Sterically Demanding Cross-Coupling , Regioselective Nitration , and Chemouselective Demethylation .

Reaction Landscape & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

Figure 1: Divergent synthetic utility of Methyl 2-chloro-3-methoxybenzoate. The scaffold serves as a gateway to three distinct chemical spaces.

Module 1: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The 2-chloro position is sterically shielded. Standard ligands (e.g., PPh3) often fail to facilitate oxidative addition or reductive elimination efficiently. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos , which are designed to facilitate coupling of hindered aryl chlorides.

Protocol A: Synthesis of Biaryl Esters

| Parameter | Specification | Note |

| Substrate | Methyl 2-chloro-3-methoxybenzoate | 1.0 Equiv |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | 1.5 Equiv |

| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Pre-complexation recommended |

| Base | K₃PO₄ (3.0 Equiv) | Anhydrous, finely ground |

| Solvent | Toluene / Water (10:1) | Degassed thoroughly |

| Temp/Time | 100°C, 12–18 hours | Sealed tube/vial |

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with Methyl 2-chloro-3-methoxybenzoate (1.0 mmol, 200 mg), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (636 mg).

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.

-

Reaction: Seal the vial and heat to 100°C in an aluminum heating block. Stirring must be vigorous (>800 RPM) to ensure phase transfer.

-

Monitoring: Monitor by HPLC/UPLC. The starting material (RT ~3.5 min) should convert to the biaryl product (RT ~4.2 min). Note: If conversion stalls <50%, add a second portion of catalyst (1 mol%).

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanism & Insight: The methoxy group at C3 exerts an electron-donating effect, making the C2-Cl bond less electrophilic than a standard chlorobenzene. However, the ortho-ester (C1) provides some activation via induction. SPhos is critical here; its bulkiness prevents palladium aggregation and promotes the reductive elimination step in this crowded environment [1].

Module 2: Regioselective Nitration (GLUT Inhibitor Synthesis)

Challenge: Directing the nitro group to the correct position without hydrolyzing the ester. Solution: Controlled nitration using fuming HNO₃ in Acetic Acid. The 3-methoxy group strongly directs ortho and para. Since the ortho position (C2) is blocked by Chlorine and C4 is sterically crowded, substitution occurs preferentially at C6 (para to the methoxy, meta to the ester).

Protocol B: Synthesis of Methyl 2-chloro-3-methoxy-6-nitrobenzoate

Step-by-Step Methodology:

-

Setup: Dissolve Methyl 2-chloro-3-methoxybenzoate (1.78 mmol, ~357 mg) in Glacial Acetic Acid (1.0 mL) in a round-bottom flask equipped with a stir bar.

-

Addition: Add conc. HNO₃ (320 µL) dropwise at room temperature. Caution: Exothermic.

-

Heating: Heat the mixture to 70°C. Stir for 2 hours.

-

Pushing Conversion: If TLC shows remaining starting material, add a second portion of conc. HNO₃ (1.5 mL) and continue stirring at 70°C for 4 hours.

-

Quench: Pour the reaction mixture into ice-cold water (10 mL).

-

Extraction: Extract with EtOAc (2 x 10 mL). Wash the combined organics with sat.[1] NaHCO₃ (carefully, gas evolution) to remove excess acid.

-

Isolation: Dry over MgSO₄ and concentrate. The product is typically a yellow oil or solid that can be used in subsequent reduction steps (e.g., Fe/NH₄Cl reduction to the aniline) [2].

Module 3: Chemoselective Demethylation

Challenge: Cleaving the methyl ether (3-OMe) without hydrolyzing the methyl ester (1-COOMe). Solution: Boron Tribromide (BBr3) at low temperature.[1][2] While BBr3 can attack esters, the ether cleavage is significantly faster at -78°C to 0°C.

Protocol C: Synthesis of Methyl 2-chloro-3-hydroxybenzoate

| Parameter | Specification |

| Reagent | BBr₃ (1.0 M in DCM) |

| Stoichiometry | 2.0 - 3.0 Equivalents |

| Temperature | -78°C (Addition) |

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a flask and cool under N₂. Add Methyl 2-chloro-3-methoxybenzoate (1.0 mmol) and anhydrous DCM (5 mL). Cool to -78°C (Dry ice/Acetone).

-

Addition: Add BBr₃ solution (3.0 mL, 3.0 mmol) dropwise over 10 minutes. The solution may turn yellow/orange.

-

Reaction: Remove the cooling bath and allow the reaction to warm to 0°C (ice bath). Stir for 2–4 hours. Do not let it warm to RT if ester preservation is critical.

-

Quench: Cool back to -78°C. Add Methanol (2 mL) dropwise (vigorous reaction!). This forms volatile trimethyl borate.

-

Workup: Dilute with DCM, wash with water.[1]

-

Result: The resulting phenol (3-OH) allows for the introduction of diverse alkyl chains or solubilizing groups via Williamson ether synthesis.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Patent WO2020005935A1. "Glucose uptake inhibitors." Google Patents. (Describes the specific nitration of methyl 2-chloro-3-methoxybenzoate).

-

Patent CN111943823. "Preparation method of metrafenone." WIPO. (Context for benzophenone synthesis using similar intermediates).

-

Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." (General protocols for selective ether cleavage).

Sources

methyl 2-chloro-3-methoxybenzoate as a building block in medicinal chemistry

Application Note: Strategic Utilization of Methyl 2-chloro-3-methoxybenzoate in Medicinal Chemistry

Introduction: The "Tri-Vector" Scaffold

Methyl 2-chloro-3-methoxybenzoate (CAS: 55075-39-3 ) is a high-value pharmacophore precursor, distinguished by its dense functionalization pattern. In modern drug discovery—particularly within kinase inhibitor and GPCR ligand development—this molecule serves as a "Tri-Vector" scaffold. It offers three distinct, orthogonal handles for diversification:

-

C-1 (Ester): A gateway for acyl substitution, allowing access to amides, heterocycles (quinazolines, isoquinolines), and benzylic alcohols.

-

C-2 (Chloride): A sterically challenged but valuable handle for cross-coupling (Suzuki-Miyaura) or nucleophilic substitution (SNAr/Buchwald-Hartwig), critical for biaryl construction.

-

C-3 (Methoxy): A stable electronic modulator that can be selectively demethylated to a phenol, enabling etherification for solubility tuning or PROTAC linker attachment.

This guide provides validated protocols for overcoming the specific steric and electronic challenges associated with this crowded arene.

Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from this building block.

Figure 1: Divergent synthesis pathways. The C-2 chloride requires specialized catalysis due to the ortho-ester effect.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C-2 chloride is deactivated and sterically hindered by the adjacent C-1 ester and C-3 methoxy groups. Standard Pd(PPh3)4 conditions often result in low yields or homocoupling. Solution: Utilization of Buchwald dialkylbiarylphosphine ligands (SPhos or XPhos) to facilitate oxidative addition.

Materials

-

Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-XPhos-G2 (2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv, anhydrous)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry)

Step-by-Step Methodology

-

inertion: Charge a reaction vial with the benzoate, aryl boronic acid, Pd catalyst, and ligand. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical for active catalyst lifespan.

-

Solvation: Add degassed solvent and base.

-

Reaction: Heat to 100°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Process Control Point: Look for the disappearance of the starting material peak (approx. RT 4.5 min on standard C18 gradients) and the emergence of the biaryl (shifted UV spectrum).

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Ligand Efficiency

| Ligand | Conversion (12h) | Yield | Notes |

|---|---|---|---|

| PPh₃ | < 30% | N/A | Fails due to steric bulk. |

| SPhos | > 95% | 88% | Recommended. Excellent for ortho-substituted chlorides. |

| XPhos | > 90% | 85% | Good alternative. |

Protocol B: Synthesis of Quinazolin-4(3H)-ones

Challenge: Direct SNAr displacement of the 2-chloro group by amines is sluggish without strong electron-withdrawing groups (like -NO₂). Solution: A two-step "One-Pot" sequence: Amidation followed by Cu-catalyzed intramolecular Ullmann-type cyclization.

Workflow Diagram

Figure 2: Sequential synthesis of the quinazolinone scaffold, avoiding harsh SnAr conditions.

Step-by-Step Methodology

-

Saponification: Treat Methyl 2-chloro-3-methoxybenzoate with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2h. Acidify to pH 2, filter the precipitate (Acid intermediate).

-

Amide Coupling:

-

Dissolve the Acid (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 10 min.

-

Add the Amine (R-NH₂, e.g., aniline or alkyl amine) (1.1 equiv). Stir 2h at RT.[1]

-

-

Cyclization (The Critical Step):

-

Do not isolate if possible, but solvent swap may be needed.

-

To the crude amide in DMSO, add CuI (10 mol%) , L-Proline (20 mol%) , and Cs₂CO₃ (2.0 equiv) .

-

Add Formamidine acetate (2.0 equiv) (as the C-2 carbon source for the quinazoline ring).

-

Heat to 110°C for 16h.

-

-

Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition.

Protocol C: Regioselective Demethylation

Context: Accessing the phenol (3-hydroxy) allows for the attachment of solubilizing tails or linkers.

-

Reagent: BBr₃ (1.0 M in DCM).[1]

-

Procedure:

-

Cool solution of substrate in anhydrous DCM to -78°C .

-

Add BBr₃ (2.5 equiv) dropwise. Caution: Exothermic.

-

Warm to 0°C and stir for 2h.

-

Quench: Pour onto ice/NaHCO₃ mixture carefully.

-

Note: The ester (C-1) usually survives these conditions if the quench is rapid, but prolonged exposure may hydrolyze the ester to the acid.

-

References

-

Suzuki Coupling on Hindered Chlorides

- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides"

- Source:Chemical Reviews, 2023.

-

Link:[Link] (General reference for SPhos/XPhos utility).

-

Quinazolinone Synthesis

-

Compound Data & Safety

- Title: "Methyl 2-chloro-3-methoxybenzo

- Source: N

-

Link:[Link]

-

Demethylation Protocols

- Title: "Boron Tribromide Demethyl

- Source:Common Organic Chemistry.

-

Link:[Link]

Sources

reaction protocols involving methyl 2-chloro-3-methoxybenzoate

Executive Summary & Scaffold Analysis